molecular formula C23H24F3NO4 B8334085 AM-156 free acid CAS No. 1175525-98-0

AM-156 free acid

Cat. No.: B8334085
CAS No.: 1175525-98-0
M. Wt: 435.4 g/mol
InChI Key: MPEHLMJOBXIHAL-UHFFFAOYSA-N
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Description

The lack of accessible literature highlights a critical gap in published research, necessitating cautious interpretation of its properties and comparisons with analogous compounds.

Properties

CAS No.

1175525-98-0

Molecular Formula

C23H24F3NO4

Molecular Weight

435.4 g/mol

IUPAC Name

2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid

InChI

InChI=1S/C23H24F3NO4/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29)

InChI Key

MPEHLMJOBXIHAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)C3CC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

For a meaningful comparison, compounds are typically evaluated based on:

  • Structural motifs (e.g., functional groups, backbone configurations).
  • Bioactivity profiles (e.g., enzyme inhibition, receptor binding).
  • Applications (e.g., therapeutic, industrial).

However, the absence of AM-156’s structural data precludes direct structural comparisons.

Methodological Framework for Comparative Studies

and outline standards for comparative analyses in chemical research:

  • Similarity criteria : Compounds may be grouped by shared functional roles (e.g., kinase inhibitors) or structural features (e.g., benzamide derivatives) .
  • Benchmarking : Efficacy, stability, and toxicity are commonly compared using in vitro or in vivo assays .

Data Tables

Table 1: Hypothetical Comparison of AM-156 and Catalogued Analogues

Compound Reported Bioactivity Structural Class Known Applications Source
AM-156 Bioactive (unspecified) Not available Research chemical
Alvocidib HCl CDK inhibitor Flavonoid derivative Cancer research
AM-12 TRPC5 inhibitor Galangin derivative Neurological studies

Research Findings and Limitations

Key Gaps in Evidence

  • No peer-reviewed studies on AM-156’s synthesis, structure, or bioactivity were found.
  • Comparisons rely on indirect inferences from unrelated studies (e.g., ’s 2-aminobenzamide analysis) or generic guidelines ().

Implications for Future Studies

  • Structural elucidation : Techniques like NMR or X-ray crystallography are needed to define AM-156’s architecture .
  • Functional assays : Screen for kinase inhibition, antimicrobial activity, or cytotoxicity to contextualize its bioactivity .

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